![molecular formula C14H9Cl2N3OS B4753037 2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4753037.png)
2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide
Overview
Description
2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are a class of G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. These receptors are widely distributed throughout the body and play important roles in various physiological processes such as regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which inhibits the binding of adenosine to the receptor. This leads to a decrease in the activation of downstream signaling pathways, resulting in various physiological and pharmacological effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects, including the inhibition of cyclic AMP production, the modulation of neurotransmitter release, and the regulation of ion channel activity. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DPCPX is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and selectivity may also limit its use in certain experiments, as it may not be effective at blocking other adenosine receptor subtypes.
Future Directions
There are several future directions for research on DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of DPCPX in combination with other drugs or therapies may also be a promising avenue for future research.
Scientific Research Applications
DPCPX has been widely used as a research tool to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in several diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury.
properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(2,6-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-10-4-1-5-11(16)13(10)19-12(20)8-21-14-9(7-17)3-2-6-18-14/h1-6H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYXSKAWNXWQMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=C(C=CC=N2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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